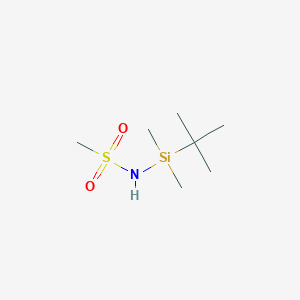

N-(Tert-butyldimethylsilyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

N-[tert-butyl(dimethyl)silyl]methanesulfonamide, also known as MFCD33021401, is a type of silyl ether . Silyl ethers are functional groups with silicon covalently bonded to an alkoxy group . They are inert to many reagents that react with alcohols, so they serve as protecting groups in organic synthesis .

Mode of Action

The mode of action of MFCD33021401 involves the formation of silyl ethers . This process could proceed in several ways, but the most likely mechanism involves the use of a very reactive silylating agent . The reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The biochemical pathways affected by MFCD33021401 are those involving alcohols, amines, amides, and various carboxylic acids . These compounds can be protected by the silyl ether group during organic synthesis, preventing them from reacting with other reagents .

Pharmacokinetics

It’s known that silyl ethers like mfcd33021401 are generally stable and resistant to solvolysis . This stability suggests that MFCD33021401 could have a long half-life in the body, although more research is needed to confirm this.

Result of Action

The primary result of MFCD33021401’s action is the protection of sensitive functional groups during organic synthesis . By forming silyl ethers, MFCD33021401 can prevent these groups from reacting with other reagents, allowing for more controlled and selective chemical reactions .

Action Environment

The action of MFCD33021401 can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as DMF, can enhance the formation of silyl ethers . Additionally, the stability of MFCD33021401 and its resulting silyl ethers can be affected by factors such as temperature and pH .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(Tert-butyldimethylsilyl)methanesulfonamide can be synthesized by reacting methanesulfonamide with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Tert-butyldimethylsilyl)methanesulfonamide primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in deprotection reactions where the tert-butyldimethylsilyl group is removed .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Deprotection Reactions: Commonly use fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the tert-butyldimethylsilyl group.

Major Products

The major products of these reactions are the deprotected amine and the corresponding substituted sulfonamide .

Wissenschaftliche Forschungsanwendungen

N-(Tert-butyldimethylsilyl)methanesulfonamide is widely used in scientific research for its role as a protecting group in organic synthesis . It is particularly valuable in the synthesis of complex molecules where selective protection and deprotection of functional groups are required . Its applications extend to:

Chemistry: Used in the synthesis of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of drug candidates.

Industry: Applied in the production of fine chemicals and intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: Another silylating reagent used for similar purposes.

tert-Butyldimethylsilyl chloride:

Uniqueness

N-(Tert-butyldimethylsilyl)methanesulfonamide is unique due to its specific application as a protecting group for amines, offering stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Eigenschaften

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO2SSi/c1-7(2,3)12(5,6)8-11(4,9)10/h8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAMUEUMENCKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![methyl 2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]formamido}acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)